Cas no 52143-63-2 (Benzo[c]cinnoline, 3,8-dimethyl-)

Benzo[c]cinnoline, 3,8-dimethyl- structure
52143-63-2 structure
Product Name:Benzo[c]cinnoline, 3,8-dimethyl-
CAS No:52143-63-2
MF:C14H12N2
MW:208.258482933044
CID:360477
PubChem ID:12201755
Update Time:2025-04-19

Benzo[c]cinnoline, 3,8-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • Benzo[c]cinnoline, 3,8-dimethyl-
    • 3,8-dimethylbenzo[c]cinnoline
    • 52143-63-2
    • SCHEMBL2756743
    • 3,8-dimethylbenzo-[c]-cinnoline
    • AMJPNWGUUCMJJG-UHFFFAOYSA-N
    • DTXSID50480252
    • Inchi: 1S/C14H12N2/c1-9-3-5-11-12-6-4-10(2)8-14(12)16-15-13(11)7-9/h3-8H,1-2H3
    • InChI Key: AMJPNWGUUCMJJG-UHFFFAOYSA-N
    • SMILES: N1C2C=C(C)C=CC=2C2C=CC(C)=CC=2N=1

Computed Properties

  • Exact Mass: 208.10016
  • Monoisotopic Mass: 208.100048391g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 0
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 25.8Ų

Experimental Properties

  • PSA: 25.78
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